molecular formula C23H17NO3 B5231464 2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one

2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one

Cat. No.: B5231464
M. Wt: 355.4 g/mol
InChI Key: GWRPHUTVLYHLJF-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one is a complex organic compound featuring a methoxybenzoyl group, a phenylimino group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one is unique due to its combination of functional groups and the indenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-(4-methoxybenzoyl)-3-phenyliminoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-27-17-13-11-15(12-14-17)22(25)20-21(24-16-7-3-2-4-8-16)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRPHUTVLYHLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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